N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-12(3-5-16-15(18)11-4-6-21-8-11)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPBXXJXFBDLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor. This inhibition disrupts the signaling pathway that promotes angiogenesis, thus potentially limiting the growth of tumors by cutting off their blood supply. Additionally, the compound inhibits P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs from cancer cells.
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis. This disruption can lead to a decrease in the formation of new blood vessels, which is beneficial in the treatment of diseases like cancer where angiogenesis plays a key role in disease progression. The inhibition of P-glycoprotein efflux pumps can enhance the intracellular concentration of certain anticancer drugs, making them more effective.
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests it may enhance the bioavailability of certain drugs by preventing their expulsion from cells.
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to a decrease in angiogenesis and an increase in the efficacy of certain anticancer drugs. For instance, when combined with doxorubicin, an anticancer drug, it led to a significant enhancement of the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group , and a thiophene core. The synthesis typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Hydroxypropyl Group : This is accomplished via nucleophilic substitution reactions with halohydrins.
- Thiophene Carboxamide Formation : The final product is synthesized through amide bond formation techniques.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Table 1 summarizes the IC50 values for related compounds:
These results indicate that certain derivatives of this compound may exhibit stronger anticancer activity than established treatments like doxorubicin.
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at specific phases, inhibiting further proliferation.
3. Pharmacological Studies
Beyond anticancer properties, this compound has been investigated for other pharmacological activities:
3.1 Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation:
Table 2 shows the anti-inflammatory activity of related compounds:
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| Compound A | 90% COX-2 Selectivity | |
| Compound B | 68% Anti-inflammatory Activity |
These results suggest that derivatives may also serve as potential anti-inflammatory agents.
4. Case Studies
A notable study published in PubMed explored the synthesis and biological evaluation of related benzo[d][1,3]dioxole derivatives. The findings indicated that several compounds exhibited significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from pesticide and benzodioxole-containing families. Below is a comparative analysis based on substituents and known applications:
Table 1: Structural and Functional Comparison
Key Observations:
Benzodioxole vs. Trifluoromethyl/Phenyl Groups :
- The benzodioxole group in the target compound may confer distinct electronic and steric properties compared to the trifluoromethyl group in flutolanil. Benzodioxole’s electron-rich aromatic system could enhance π-π stacking interactions, whereas trifluoromethyl groups improve metabolic stability .
Hydroxypropyl Linker: The hydroxypropyl chain in the target compound is absent in the listed pesticides (e.g., cyprofuram, flutolanil).
Thiophene Carboxamide vs. Benzamide/Triazine :
- Thiophene rings, compared to benzene or triazine moieties (e.g., methoprotryne in [1]), offer smaller conjugated systems, which may alter binding affinities in enzyme pockets. Carboxamide groups are common in agrochemicals for hydrogen-bonding interactions .
Crystallographic Analysis: Tools like Mercury () could theoretically compare packing motifs between the target compound and analogs.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the thiophene-3-carboxamide core via condensation or amidation reactions.
- Step 2 : Coupling the benzo[d][1,3]dioxol-5-yl moiety using nucleophilic substitution or amide-bond formation.
Critical conditions include: - Solvents : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or potassium carbonate to facilitate coupling .
- Temperature : Reflux conditions (70–100°C) for optimal reaction rates .
Purification is achieved via column chromatography or recrystallization .
Table 1 : Representative Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Amidation | Thiophene-3-carboxylic acid, EDCI/HOBt | Core formation | |
| Coupling | Benzo[d][1,3]dioxol-5-ylpropylamine, DMF, TEA | Side-chain addition | |
| Purification | Silica gel chromatography (hexane:EtOAc) | Isolation of pure product |
Q. How is the structural integrity and purity of the compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, thiophene protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₅NO₄S: 318.08) .
- HPLC/TLC : Purity >95% assessed via reverse-phase HPLC (C18 column, acetonitrile:water gradient) .
Q. What are the critical physical properties (e.g., solubility, stability) for experimental design?
- Methodological Answer :
- Solubility : Tested in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH-dependent solubility) .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks); degradation products analyzed by LC-MS .
- Melting Point : Determined via differential scanning calorimetry (DSC); values for analogous compounds range 150–170°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst ratio) using factorial designs .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways .
- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Example: A 20% yield increase was reported for a thiophene analog by switching from DMF to acetonitrile, reducing side reactions .
Q. What mechanisms underlie the compound’s potential biological activity (e.g., anticancer, anti-inflammatory)?
- Methodological Answer : Hypothesized mechanisms (based on structural analogs):
- Apoptosis Induction : Caspase-3/7 activation in cancer cells (IC₅₀ = 8–12 µM in MCF-7 cells) via mitochondrial pathway .
- Receptor Binding : Molecular docking studies suggest affinity for COX-2 (cyclooxygenase-2) due to the benzo[d][1,3]dioxole moiety .
- Oxidative Stress Modulation : Scavenging of ROS in inflammatory assays (e.g., LPS-induced RAW 264.7 macrophages) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC; impurities >5% may skew results .
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. HepG2) and controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare data across analogs (e.g., EC₅₀ values for thiophene-3-carboxamides) to identify structure-activity trends .
Table 2 : Case Study of Bioactivity Variability
| Study | Cell Line | IC₅₀ (µM) | Key Factor Identified |
|---|---|---|---|
| A | MCF-7 | 10.2 | High purity (>99%) |
| B | MCF-7 | 25.7 | DMSO concentration (1% vs. 0.5%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
